D-Klvffa

Description

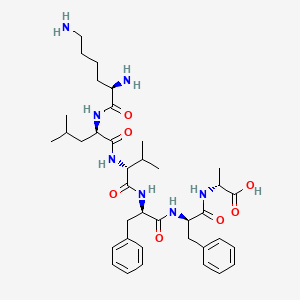

Structure

2D Structure

Properties

Molecular Formula |

C38H57N7O7 |

|---|---|

Molecular Weight |

723.9 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C38H57N7O7/c1-23(2)20-29(42-33(46)28(40)18-12-13-19-39)36(49)45-32(24(3)4)37(50)44-31(22-27-16-10-7-11-17-27)35(48)43-30(21-26-14-8-6-9-15-26)34(47)41-25(5)38(51)52/h6-11,14-17,23-25,28-32H,12-13,18-22,39-40H2,1-5H3,(H,41,47)(H,42,46)(H,43,48)(H,44,50)(H,45,49)(H,51,52)/t25-,28-,29-,30-,31-,32-/m1/s1 |

InChI Key |

MHTAOFNATLIOTI-XMPJBLIUSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of D-KLVFFA in Alzheimer's Research: A Technical Guide to Its Mechanism and Evaluation

Foreword: The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease, leading to the formation of neurotoxic oligomers and amyloid plaques. A key strategy in the development of therapeutics is the inhibition of this aggregation cascade. This technical guide provides an in-depth overview of D-KLVFFA, a D-enantiomeric peptide inhibitor derived from the Aβ sequence itself, and its role in Alzheimer's research. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data from related compounds, and visualizations of the underlying molecular interactions and experimental workflows.

Introduction: The Rationale for D-Peptide Inhibitors

The amyloid-beta peptide, particularly the Aβ42 variant, possesses a self-recognition motif within its central hydrophobic core, specifically the sequence KLVFF (residues 16-20).[1][2] This region is critical for the conformational transition from random coil to β-sheet, which initiates the aggregation process.[1] Peptides that mimic this recognition sequence can bind to Aβ and interfere with its self-assembly.

The use of peptides composed of D-amino acids, such as this compound, offers significant advantages over their natural L-amino acid counterparts. D-peptides are highly resistant to degradation by proteases, which increases their biological half-life, a crucial property for therapeutic agents.[3] Furthermore, studies have shown that D-enantiomeric peptides based on the KLVFF motif are often more potent inhibitors of Aβ aggregation than the corresponding L-peptides.[4][5] The inhibitory effect of this compound on Aβ aggregation has been found to be more significant than that of L-KLVFFA.[5]

Mechanism of Action: A Competitive Binding Model

The primary mechanism by which this compound inhibits Aβ aggregation is through direct, competitive binding. The KLVFFA sequence in the inhibitor peptide recognizes and binds to the homologous 16-KLVFFA-21 region on Aβ monomers and oligomers. This interaction effectively "caps" the growing amyloid fibril, preventing the addition of further Aβ monomers and halting the elongation process. By occupying this critical binding site, this compound stabilizes the non-amyloidogenic state of the Aβ peptide and redirects the aggregation pathway towards the formation of non-toxic, unstructured oligomers.[6]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of this compound on the amyloid cascade.

Quantitative Data on Aβ Aggregation Inhibition

Table 1: Inhibition of Aβ42 Fibril Formation by KLVFF-Based Peptides (Data adapted from studies on modified D-peptides designed to enhance inhibitory activity)

| Compound | Molar Ratio (Inhibitor:Aβ42) | Aβ42 Concentration (µM) | Inhibition of Fibril Elongation (% of Control) | Assay |

| Peptide 2 (D-klvff-D-w-Aib) | 2:1 | 10 | ~95% reduction in ThT fluorescence | ThT Assay |

| Peptide 2 (D-klvff-D-w-Aib) | 10:1 | 10 | >98% reduction in ThT fluorescence | ThT Assay |

| OR2 (RGKLVFFGR-NH2) | Not specified | 25 | ~80% inhibition | ThT Assay |

Note: Peptide 2 is a rationally designed hexapeptide containing D-amino acids in the KLVFF recognition sequence, coupled to a C-terminal disruption element (D-Trp-Aib) to block fibril elongation. OR2 is an L-peptide with solubilizing residues added. These data illustrate the high efficacy achievable with KLVFF-based inhibitors.

Table 2: Neuroprotective Effects of KLVFF-Based Peptides Against Aβ-Induced Toxicity

| Compound | Aβ Species | Cell Line | Cell Viability (% of Control with Aβ alone) | Assay |

| Peptide 2 (D-klvff-D-w-Aib) | Aβ42 Fibrils (5 µM) | SH-SY5Y | ~100% (Complete rescue) | XTT Assay |

| OR2 (RGKLVFFGR-NH2) | Aged Aβ40 | PC-12 | >80% (vs. ~40% with Aβ alone) | MTT Assay |

| OR2 (RGKLVFFGR-NH2) | Aged Aβ42 | PC-12 | >70% (vs. ~50% with Aβ alone) | MTT Assay |

Note: These results demonstrate that inhibiting Aβ aggregation with KLVFF-based peptides directly translates to a significant reduction in Aβ-induced cytotoxicity in neuronal cell models.[4]

Experimental Protocols

The evaluation of Aβ aggregation inhibitors like this compound involves a standardized set of in vitro experiments. Below are detailed methodologies for peptide synthesis and key assays.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound can be synthesized using standard Fmoc-based solid-phase chemistry.

-

Resin Preparation: Start with a pre-loaded Fmoc-D-Ala-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then again for 15 minutes to remove the Fmoc protecting group from the D-Alanine. Wash thoroughly with DMF, dichloromethane (DCM), and DMF.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected D-amino acids (Fmoc-D-Phe-OH, Fmoc-D-Phe-OH, Fmoc-D-Val-OH, Fmoc-D-Leu-OH, Fmoc-D-Lys(Boc)-OH). For each cycle, dissolve the amino acid in DMF with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activator base like DIPEA (N,N-Diisopropylethylamine). Allow the coupling reaction to proceed for 2 hours.

-

Washing: After each coupling and deprotection step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups (e.g., Boc from Lysine) using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water, for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the peptide and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final this compound peptide using mass spectrometry and analytical HPLC.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet structures.

-

Aβ Preparation: Prepare a stock solution of Aβ42 by dissolving lyophilized peptide in 100% hexafluoroisopropanol (HFIP) to disaggregate it. Aliquot and evaporate the HFIP under a stream of nitrogen or in a speed-vac. Store the resulting peptide film at -80°C. Immediately before use, resuspend the Aβ42 film in DMSO to a concentration of 5 mM, then dilute to the final working concentration (e.g., 10-20 µM) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).

-

Inhibitor Preparation: Dissolve the this compound peptide in the same buffer to create a stock solution.

-

Assay Setup: In a 96-well black, clear-bottom plate, combine the Aβ42 solution, the this compound solution (at various concentrations or molar ratios to Aβ42), ThT (final concentration of 10-20 µM), and buffer to reach the final volume. Include control wells with Aβ42 alone and buffer with ThT alone.

-

Incubation and Measurement: Incubate the plate at 37°C, typically with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

-

Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve represents the kinetics of fibril formation. Inhibition is quantified by the reduction in the maximum fluorescence intensity at the plateau phase or by the increase in the lag time compared to the Aβ42-only control.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of Aβ aggregates and to confirm the inhibitory effect of this compound on fibril formation.

-

Sample Preparation: Prepare Aβ42 samples (e.g., 20 µM) with and without this compound (e.g., at a 1:1 or 1:2 molar ratio) as described for the ThT assay. Incubate the samples at 37°C for a sufficient time to allow fibril formation (e.g., 24-48 hours).

-

Grid Preparation: Place a 5-10 µL drop of the incubated sample onto a carbon-coated copper TEM grid. Allow the sample to adsorb for 1-2 minutes.

-

Staining: Wick off the excess sample with filter paper and wash the grid by floating it on a drop of deionized water. Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.

-

Drying and Imaging: Wick off the excess stain and allow the grid to air dry completely.

-

Visualization: Image the grid using a transmission electron microscope. Aβ42 alone should form long, entangled fibrils, while effective inhibition by this compound will result in fewer or no fibrils, and potentially the presence of smaller, amorphous aggregates.

Cell Viability (MTT/XTT) Assay

This assay measures the neuroprotective effect of this compound against Aβ-induced cytotoxicity.

-

Cell Culture: Plate a neuronal cell line (e.g., human neuroblastoma SH-SY5Y or rat pheochromocytoma PC-12) in a 96-well plate and culture until they reach approximately 80% confluency.

-

Aβ Preparation: Prepare Aβ42 oligomers or fibrils by incubating a monomerized solution (as described in 4.2.1) at 4°C for 24 hours (for oligomers) or 37°C for several days (for fibrils).

-

Treatment: Treat the cells with:

-

Vehicle control (cell culture medium).

-

Aβ42 aggregates alone (e.g., 5-10 µM).

-

This compound alone (to test for intrinsic toxicity).

-

Aβ42 aggregates pre-incubated with various concentrations of this compound.

-

-

Incubation: Incubate the treated cells for 24-48 hours at 37°C in a CO2 incubator.

-

MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well. These compounds are converted to a colored formazan product by metabolically active, viable cells.

-

Measurement: After a 2-4 hour incubation with the reagent, solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a plate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. A successful neuroprotective effect is demonstrated if this compound significantly increases cell viability in the presence of Aβ42 compared to cells treated with Aβ42 alone.

Experimental and Logical Workflows

Visualizing the workflow from inhibitor design to validation is crucial for understanding the research process.

Experimental Workflow Diagram

This diagram outlines the typical experimental pipeline for evaluating this compound.

Conclusion and Future Directions

The D-enantiomeric peptide this compound represents a promising class of rationally designed inhibitors for Alzheimer's disease research. Its mechanism of action, targeting the self-recognition sequence of Aβ, is well-supported by experimental evidence. The enhanced proteolytic stability of D-peptides makes them particularly attractive candidates for further development.

Future research will likely focus on optimizing the pharmacokinetic properties of KLVFFA-based peptides to improve blood-brain barrier penetration and in vivo efficacy. Modifications, including cyclization, N-methylation, and conjugation to carrier molecules, are active areas of investigation. The detailed protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers aiming to contribute to this critical field of drug discovery.

References

- 1. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Aβ-derived peptide fragments on fibrillogenesis of Aβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

D-Klvffa Peptide: A Technical Guide to Sequence, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The D-Klvffa peptide, a stereoisomer of the endogenous Klvffa sequence found within the amyloid-beta (Aβ) peptide, has emerged as a significant focus of research in the development of therapeutics for Alzheimer's disease. This technical guide provides a comprehensive overview of the this compound peptide, detailing its sequence, structure, mechanism of action, and the experimental methodologies used to characterize its properties. The inherent resistance of D-amino acid peptides to proteolysis makes this compound a promising candidate for drug development, surmounting a critical hurdle in peptide-based therapeutics.

The Klvffa sequence, corresponding to residues 16-21 of the amyloid-beta peptide (Aβ16-21), is a critical amyloidogenic region responsible for the nucleation and fibrillation of Aβ into the characteristic plaques observed in Alzheimer's disease.[1][2] By utilizing D-amino acids, the this compound peptide is designed to interact with and inhibit the aggregation of the natural L-amino acid Aβ peptide, a concept known as heterochiral stereoselective inhibition.[3]

Peptide Sequence and Structure

The this compound peptide is a hexapeptide with the following sequence:

-

Sequence: K-L-V-F-F-A (all D-enantiomers of the amino acids)

-

One-Letter Code: this compound

Structurally, the Klvffa segment in its natural context within Aβ fibrils adopts an extended β-strand conformation.[1] This allows it to stack and form the core of the amyloid fibril.[1] Computational and experimental studies, including X-ray microcrystallography, have revealed that the Klvffa peptide itself can form fibril-like structures composed of pairs of β-sheets.[4][5] The structure of a KLVFFA segment in complex with the dye Orange G has been determined, providing a molecular framework for understanding how small molecules can interact with this amyloidogenic region.[5] Molecular dynamics simulations have further elucidated the conformational dynamics of Klvffa, showing that in its monomeric form, it can exist in helical and coil-like structures, while dimers favor β-sheet conformations.[4]

The this compound peptide is hypothesized to interact with the L-Aβ peptide, disrupting the hydrogen bonding and side-chain interactions necessary for fibril elongation. The use of D-amino acids is intended to enhance its inhibitory activity and stability.[3][6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of Klvffa-related peptides with amyloid-beta. It is important to note that direct binding affinity data for this compound is not consistently reported across the literature; however, data for the L-enantiomer and related peptides provide valuable context.

| Peptide/Compound | Target | Method | Quantitative Value | Reference |

| KLVFF | Aβ (1–40) fibrils | Surface Plasmon Resonance (SPR) | Kd = 1.4 mM | [7] |

| KLVFF-based ligands | Aβ fibrils | SPR | Varied affinities | [7] |

| KLVFF | Aβ | Molecular Dynamics (MD) Simulations | Binding Energy = -40 kcal/mol | [8] |

| Designed Peptide Inhibitors | Aβ | MD Simulations | Varied binding energies | [8] |

| Orange-G | KLVFFA fibers | Mass Spectrometry | Binding ratio of ~1:1 | [9] |

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of amyloid-beta aggregation.[3][10] This is achieved through a multi-faceted process:

-

Binding to Aβ monomers and oligomers: this compound is thought to bind to soluble Aβ monomers and early-stage oligomers, preventing their conformational change into β-sheet-rich structures.[11]

-

Disruption of fibril elongation: By binding to the growing ends of Aβ fibrils, this compound can block the addition of new Aβ monomers, thereby halting fibril elongation.[7]

-

Redirecting aggregation pathways: Some studies suggest that inhibitors like this compound can redirect Aβ aggregation towards the formation of non-toxic, amorphous aggregates instead of highly structured, neurotoxic fibrils.[12]

The enhanced inhibitory potential of the D-enantiomer compared to the L-enantiomer is a key finding, suggesting that the stereochemistry plays a crucial role in the interaction with L-Aβ.[3][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Aβ-induced neurotoxicity that this compound aims to inhibit, and a typical experimental workflow for evaluating its efficacy.

References

- 1. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rcsb.org [rcsb.org]

- 6. Structure-Based Peptide Design to Modulate Amyloid Beta Aggregation and Reduce Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting Alzheimer’s Disease by Targeting Aggregation of 𝛽-Amyloid [arxiv.org]

- 9. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta | eLife [elifesciences.org]

- 10. researchgate.net [researchgate.net]

- 11. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism by which DHA inhibits the aggregation of KLVFFA peptides: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

The KLVFFA Motif: A Deep Dive into its Discovery, Significance, and Therapeutic Potential in Alzheimer's Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Within the Aβ sequence, the KLVFFA motif (residues 16-21) has been identified as a critical self-recognition site that plays a pivotal role in initiating and propagating peptide aggregation. This technical guide provides a comprehensive overview of the discovery of the KLVFFA motif, its structural and functional significance in Aβ assembly and neurotoxicity, and its emergence as a key target for the development of therapeutic inhibitors. We present a compilation of quantitative data on the binding affinities and inhibitory activities of various KLVFFA-based peptides, detailed experimental protocols for studying Aβ aggregation and cytotoxicity, and visual representations of the underlying molecular pathways and experimental workflows.

Discovery and Significance of the KLVFFA Motif

The identification of the KLVFFA sequence as a key mediator of Aβ aggregation arose from studies aimed at pinpointing the specific regions within the Aβ peptide responsible for its self-assembly. It was discovered that this short hydrophobic core region is essential for the conformational change from a soluble random coil to a β-sheet structure, which is the hallmark of amyloid fibril formation.[1]

The KLVFFA motif facilitates the self-association of Aβ monomers into toxic oligomers and protofibrils, which are now widely considered to be the primary neurotoxic species in Alzheimer's disease.[2][3] Structurally, the KLVFFA segment from adjacent Aβ peptides can interdigitate to form a "steric zipper," a dry, tightly packed interface that stabilizes the growing amyloid fibril.[4][5] This self-recognition property makes the KLVFFA motif a prime target for therapeutic intervention, with the rationale that blocking this interaction can prevent the initial and crucial steps of Aβ aggregation.[6]

Quantitative Data on KLVFFA-Based Inhibitors

A variety of peptide-based inhibitors have been developed based on the KLVFFA sequence. These inhibitors are designed to bind to the KLVFFA region of Aβ, thereby preventing its self-association. Modifications such as the incorporation of D-amino acids, N-methylation, and cyclization have been explored to enhance inhibitory potency, proteolytic stability, and bioavailability. The following tables summarize key quantitative data for several KLVFFA-based inhibitors.

Table 1: Binding Affinities of KLVFFA and its Analogs to Amyloid-β

| Compound | Target | Method | Binding Affinity (Kd) | Reference |

| KLVFF | Aβ Fibrils | SPR | 1.4 mM | [1] |

| BAF1 | KLVFFA Fiber | NMR | 12 µM | [4] |

| BAF8 | KLVFFA Fiber | NMR | 24 µM | [4] |

| orange G | KLVFFA Fiber | NMR | 43 µM | [4] |

Table 2: Inhibitory Activity of KLVFFA Derivatives on Aβ Aggregation

| Inhibitor | Modification | Assay | Target | Molar Ratio (Inhibitor:Aβ) | Inhibition | IC50 | Reference |

| D-KLVFFA | D-amino acid substitution | ThT | Aβ1-40 | 20:1 | Significant inhibition | Not specified | [7] |

| KKLV(N-Me-F)FA | N-methylation | MTT | Aβ42 toxicity | Not specified | Effective inhibition | Not specified | [6] |

| KKLVF(N-Me-F)A | N-methylation | MTT | Aβ42 toxicity | Not specified | Effective inhibition | Not specified | [6] |

| cyclic-KLVFF | Cyclization | ThT | Aβ1-42 | Not specified | Potent inhibitory activity | Not specified | [8] |

| KLVFF/EGCG | Co-formulation | MTT | Aβ42 toxicity | Not specified | Not specified | KLVFF: 88 µM, EGCG: 71 µM | [9] |

| KLVFFA Conjugate | Cyclopeptide scaffold | ThT | Aβ40 | 0.02:1 | Strong inhibition | Not specified | [10] |

| Peptide 1 (D-amino acids + wAib) | D-amino acid substitution, C-terminal modification | ThT | Aβ42 | 1:2 | Reduced fibril abundance | Not specified | [11] |

| Peptide 2 (D-amino acids + wAib) | D-amino acid substitution, C-terminal modification | ThT | Aβ42 | 1:2 | Potent inhibition, sparse fibril seeds | Not specified | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of the KLVFFA motif and the efficacy of its inhibitors.

Peptide Synthesis: Solid-Phase Synthesis of KLVFFA

This protocol describes a general method for synthesizing the KLVFFA peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Materials:

-

Rink Amide resin or pre-loaded Wang resin

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (starting with Fmoc-Ala-OH) by dissolving it in DMF with HBTU and DIPEA for a few minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Phe, Phe, Val, Leu, Lys).

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc from Lysine).

-

-

Peptide Precipitation and Purification:

-

Filter the resin and precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Amyloid-β Aggregation Assay: Thioflavin T (ThT) Fluorescence

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.

Materials:

-

Lyophilized Aβ peptide (e.g., Aβ1-42)

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Black, clear-bottom 96-well microplate

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Aβ Preparation:

-

Disaggregate pre-existing Aβ aggregates by dissolving the lyophilized peptide in HFIP.

-

Evaporate the HFIP to form a peptide film.

-

Resuspend the film in a small volume of DMSO and then dilute to the desired final concentration in PBS.

-

-

Assay Setup:

-

In a 96-well plate, prepare reaction mixtures containing Aβ peptide at a final concentration (e.g., 10 µM) and the desired concentrations of the KLVFFA-based inhibitor or vehicle control.

-

Add ThT to each well to a final concentration of 10-20 µM.

-

-

Kinetic Measurement:

-

Place the plate in a plate reader pre-set to 37°C.

-

Monitor the ThT fluorescence intensity over time (e.g., every 5-10 minutes for up to 48 hours), with intermittent shaking to promote aggregation.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time. The resulting sigmoidal curve represents the nucleation-dependent polymerization of amyloid fibrils.

-

Analyze the lag time, elongation rate, and final plateau fluorescence to determine the effect of the inhibitor on aggregation kinetics.

-

Visualization of Fibril Morphology: Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of Aβ aggregates and to assess the effect of inhibitors on fibril formation.

Materials:

-

Aβ aggregation reaction samples (from the ThT assay or a separate incubation)

-

Copper grids with a formvar/carbon film (e.g., 200-400 mesh)

-

Negative stain solution (e.g., 2% uranyl acetate in water)

-

Filter paper

-

Transmission electron microscope

Procedure:

-

Sample Application: Apply a small volume (e.g., 5 µL) of the Aβ sample onto the surface of a TEM grid. Allow it to adsorb for 1-2 minutes.

-

Washing: Wick away the excess sample with the edge of a filter paper. Optionally, wash the grid by floating it on a drop of deionized water.

-

Staining: Apply a drop of the negative stain solution to the grid for 1-2 minutes.

-

Drying: Wick away the excess stain and allow the grid to air dry completely.

-

Imaging: Examine the grid using a transmission electron microscope at various magnifications to observe the morphology of the Aβ aggregates (e.g., oligomers, protofibrils, mature fibrils).

Cell Viability Assay: MTT Assay

This colorimetric assay assesses the neurotoxic effects of Aβ aggregates and the protective effects of inhibitors on cultured neuronal cells.

Materials:

-

PC12 cells (or other suitable neuronal cell line)

-

Cell culture medium (e.g., RPMI-1640 supplemented with serum)

-

Aβ aggregates (prepared as for the ThT assay)

-

KLVFFA-based inhibitors

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment:

-

Prepare Aβ aggregates and pre-incubate them with or without the KLVFFA-based inhibitors.

-

Treat the cells with the Aβ preparations and control solutions for the desired duration (e.g., 24-48 hours).

-

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Visualizing the Molecular Pathways and Workflows

Graphviz diagrams are provided to illustrate the key signaling pathways, experimental workflows, and logical relationships related to the KLVFFA motif.

Caption: Amyloid-β aggregation pathway and the mechanism of inhibition by KLVFFA-based peptides.

Caption: Experimental workflow for the Thioflavin T (ThT) amyloid aggregation assay.

Caption: Logical relationship illustrating the inhibitory action of a KLVFFA analog on Aβ aggregation.

Conclusion

The KLVFFA motif represents a critical juncture in the molecular cascade leading to Alzheimer's disease. Its discovery has not only deepened our understanding of the fundamental mechanisms of amyloid formation but has also provided a highly specific and rational target for the design of novel therapeutics. The development of modified KLVFFA-based peptides demonstrates the potential of this approach to inhibit Aβ aggregation and its associated neurotoxicity. Further research focusing on improving the pharmacokinetic and pharmacodynamic properties of these inhibitors holds significant promise for the development of effective disease-modifying therapies for Alzheimer's disease. This guide provides researchers and drug developers with the foundational knowledge and practical methodologies to contribute to this vital area of research.

References

- 1. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

- 4. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta | eLife [elifesciences.org]

- 5. Towards a Pharmacophore for Amyloid | PLOS Biology [journals.plos.org]

- 6. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A cyclic KLVFF-derived peptide aggregation inhibitor induces the formation of less-toxic off-pathway amyloid-β oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of clicked curcumin and clicked KLVFFA conjugates as inhibitors of beta-amyloid fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

D-Klvffa as a Beta-Sheet Breaker Peptide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Promising Amyloid-β Aggregation Inhibitor

The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ42, into neurotoxic oligomers and fibrils is a central pathological hallmark of Alzheimer's disease (AD). This process is characterized by a conformational change from a soluble, predominantly α-helical or random coil structure to an insoluble β-sheet-rich conformation. A key strategy in the development of therapeutics for AD is the inhibition of this aggregation cascade. Beta-sheet breaker peptides are designed to interfere with the self-assembly of Aβ by binding to the amyloidogenic core and disrupting the formation of β-sheets. Among these, the D-enantiomeric peptide D-Klvffa has emerged as a potent inhibitor of Aβ fibrillogenesis and cytotoxicity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and its position within the broader context of Alzheimer's drug development.

Mechanism of Action: Disrupting the Amyloid Cascade

The core recognition sequence for Aβ self-assembly is located in its central hydrophobic core, specifically the amino acid sequence KLVFF (residues 16-20). Peptides that contain this motif can bind to full-length Aβ and modulate its aggregation. The peptide this compound is a D-amino acid enantiomer of the endogenous Aβ(16-21) fragment. The use of D-amino acids confers significant advantages, including increased proteolytic stability and reduced immunogenicity, which are critical for therapeutic development.

The inhibitory effect of this compound is more significant than its L-enantiomer (L-Klvffa).[1] this compound is thought to inhibit Aβ aggregation through a multi-faceted mechanism:

-

Binding and Capping: this compound binds to the ends of growing Aβ fibrils, a process often referred to as "capping." This binding is driven by the sequence homology with the Aβ core recognition motif. By capping the fibril ends, this compound prevents the recruitment and addition of further Aβ monomers, thus halting fibril elongation.

-

Disruption of β-Sheet Formation: Upon binding, this compound interferes with the conformational transition of Aβ monomers into the β-sheet structure that is essential for aggregation. Molecular dynamics studies suggest that these peptides can redirect Aβ peptides into unstructured oligomers.[2]

-

Stereo-specific Interactions: The D-amino acid configuration of this compound leads to heterochiral stereoselective inhibition, which has been shown to be more effective at halting the aggregation of the natural L-Aβ peptide.[3]

These actions collectively lead to a reduction in the formation of toxic Aβ oligomers and fibrils, thereby mitigating the downstream neurotoxic effects.

Quantitative Data on Inhibitory Efficacy

The efficacy of this compound and related peptides as Aβ aggregation inhibitors has been quantified in numerous studies. The following tables summarize key quantitative data from the literature. It is important to note that direct comparisons of IC50 and Kd values across different studies should be made with caution due to variations in experimental conditions.

| Peptide/Compound | Target | Assay | IC50 | Reference |

| D1d | Aβ1-42 Aggregation | Thioflavin T | 52 µM (apparent Kd) | [4] |

| Congo Red | Aβ Oligomers | Surface Plasmon Resonance | 3.2 – 19.5 µM (Kd) | [5] |

| BSB | Aβ Oligomers | Surface Plasmon Resonance | 3.2 – 19.5 µM (Kd) | [5] |

Table 1: Inhibitory Concentrations (IC50) and Binding Affinities (Kd) of Beta-Sheet Breaker Peptides and Related Compounds.

| Peptide | Target | Assay | Inhibition | Conditions | Reference |

| This compound | Aβ1-40 Fibrillogenesis | Thioflavin T | Significant inhibition | 20 µM Aβ1-40, various concentrations of this compound | [1] |

| Peptide 1 (with D-amino acids) | Aβ42 Fibrillation | Thioflavin T | Remarkable ability to stop fibrillation | 1:2 molar ratio (Aβ42:inhibitor) | [3] |

| D3 (D-enantiomeric peptide) | Aβ Aggregation | Thioflavin T | Inhibited Aβ aggregation and fibril formation | Not specified | [6] |

Table 2: Qualitative and Semi-Quantitative Inhibition of Amyloid-β Aggregation by this compound and Related Peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other beta-sheet breaker peptides.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To synthesize the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-D-Ala-OH, Fmoc-D-Phe-OH, Fmoc-D-Val-OH, Fmoc-D-Leu-OH, Fmoc-D-Lys(Boc)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the first Fmoc-protected D-amino acid (Fmoc-D-Ala-OH) in DMF.

-

Add 3 equivalents of HBTU/HATU and 6 equivalents of DIEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent D-amino acid in the sequence (Fmoc-D-Phe-OH, Fmoc-D-Phe-OH, Fmoc-D-Val-OH, Fmoc-D-Leu-OH, Fmoc-D-Lys(Boc)-OH).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical RP-HPLC.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

Objective: To monitor the kinetics of Aβ fibril formation in the presence and absence of this compound.

Materials:

-

Lyophilized Aβ42 peptide

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

This compound peptide

-

96-well black, clear-bottom microplates

Protocol:

-

Aβ42 Preparation:

-

Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL to ensure it is monomeric and free of pre-existing aggregates.

-

Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a speed vacuum. Store the resulting peptide films at -80°C.

-

Immediately before use, dissolve the Aβ42 film in a small volume of DMSO and then dilute to the final working concentration in PBS.

-

-

Assay Setup:

-

Prepare reaction mixtures in a 96-well plate. Each well should contain:

-

Aβ42 at a final concentration of 10-20 µM.

-

ThT at a final concentration of 10-20 µM.

-

This compound at various concentrations (e.g., in molar ratios of 1:1, 1:5, 1:10 with Aβ42) or a vehicle control (DMSO/PBS).

-

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C in a fluorescence plate reader.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours. Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the effect of this compound on Aβ42 aggregation kinetics.

-

MTT Cell Viability Assay for Aβ-induced Cytotoxicity

Objective: To assess the protective effect of this compound against Aβ-induced cytotoxicity in a neuronal cell line.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Aβ42 oligomers (prepared by incubating monomeric Aβ42 at 4°C for 24 hours)

-

This compound peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF, or DMSO)

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare treatment solutions containing Aβ42 oligomers (e.g., 5-10 µM) with or without various concentrations of this compound.

-

Remove the culture medium from the cells and replace it with the treatment solutions. Include control wells with vehicle only (for 100% viability) and Aβ42 only.

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

-

MTT Addition:

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot cell viability against the concentration of this compound to determine its protective effect.

-

Signaling Pathways and Experimental Workflows

The aggregation of Aβ peptides initiates a complex cascade of downstream signaling events that contribute to neuronal dysfunction and death. This compound, by inhibiting Aβ aggregation, can indirectly modulate these pathways. Key signaling pathways implicated in Aβ-induced neurotoxicity include the c-Jun N-terminal kinase (JNK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[7][8]

Amyloid-β Induced Neurotoxic Signaling

Caption: Aβ oligomers induce neurotoxicity via ROS, JNK, and NF-κB pathways.

Experimental Workflow for Evaluating this compound

Caption: Workflow for the synthesis and evaluation of this compound.

Logical Drug Development Pipeline for Peptide-Based Inhibitors

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based inhibitors of amyloid beta core suggest a common interface with tau - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. View of Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives | Exon Publications [exonpublications.com]

- 7. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NF-kappaB/Rel family of proteins mediates Abeta-induced neurotoxicity and glial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoselective Interactions of D-Klvffa with Amyloid-β Fibrils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective interactions between the D-enantiomer of the peptide Klvffa (D-Klvffa) and Amyloid-β (Aβ) fibrils, a key pathological hallmark of Alzheimer's disease. The self-recognition motif of Aβ, corresponding to residues 16-20 (KLVFF), is a critical element in the aggregation process.[1][2] Peptides incorporating this sequence, such as KLVFFA, can interfere with this assembly.[1] This document details the unexpected and significant finding that D-enantiomeric peptides are more potent inhibitors of L-Aβ fibrillogenesis than their L-counterparts, a crucial consideration for the design of therapeutic agents.[1][3]

Quantitative Data Summary

The inhibitory effects of this compound and its stereoisomer, L-Klvffa, on Aβ aggregation and toxicity have been quantified through various biophysical and cellular assays. The data consistently demonstrates the superior efficacy of the D-enantiomer against the naturally occurring L-Aβ peptide.

Table 1: Inhibition of Aβ Fibrillogenesis by D- and L-Klvffa Peptides

| Peptide Inhibitor | Concentration (µM) | Aβ Species | Assay | Key Finding | Reference |

| This compound | 25 | L-Aβ1-40 | ThT | Potent inhibition of fibril formation. | [4] |

| L-KLVFFA | 400 | L-Aβ1-40 | ThT | Required a 16-fold higher concentration for similar inhibition as this compound.[4] | [4] |

| D-KKLVFFA | 25 | L-Aβ1-40 | ThT | Potent inhibition, slightly more effective than L-KKLVFFA at 400 µM. | [4] |

| L-KKLVFFA | 400 | L-Aβ1-40 | ThT | Significantly less potent than its D-enantiomer. | [4] |

| L-KLVFFA | Not specified | D-Aβ1-40 | CD/EM | More potent inhibitor of the D-Aβ enantiomer, confirming heterochiral selectivity.[1][4] | [1][4] |

| This compound | Not specified | D-Aβ1-40 | CD/EM | Had little effect on D-Aβ fibrillogenesis.[4] | [4] |

ThT: Thioflavin T Assay; CD: Circular Dichroism; EM: Electron Microscopy.

Table 2: Neuroprotective Effects of D- and L-Klvffa Peptides Against Aβ Toxicity

| Peptide Inhibitor | Aβ Species | Cell Line | Assay | Outcome | Reference |

| D-Peptides | Aβ1-40 & Aβ1-42 | Neuronal cells | Cell Viability | More potent at reducing Aβ-induced toxicity.[1] | [1] |

| D-KKLVFFA | Aβ1-40 | SH-SY5Y | MTT | Significantly increased cell viability in the presence of Aβ. | [4] |

| L-KKLVFFA | Aβ1-40 | SH-SY5Y | MTT | Less effective at reducing Aβ-induced toxicity compared to the D-enantiomer. | [4] |

MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings of this compound's inhibitory mechanism.

Thioflavin T (ThT) Fibrillogenesis Assay

This is the most common method used to monitor amyloid fibril formation in real-time.[5] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[5][6]

Protocol:

-

Aβ Preparation: Lyophilized Aβ peptide (e.g., Aβ1-40 or Aβ1-42) is monomerized by dissolving it in solutions like 100% hexafluoroisopropanol (HFIP), followed by evaporation to form a peptide film.[7] The film is then resuspended in a solvent like DMSO and diluted to the final working concentration (e.g., 20 µM) in a suitable buffer (e.g., PBS, pH 7.4).[8][9]

-

Inhibitor Preparation: D- and L-Klvffa peptides are dissolved in an appropriate solvent and added to the Aβ solution at various molar ratios (e.g., 1:1, 1:2, 1:10).[9]

-

Assay Setup: The Aβ-peptide mixtures are added to the wells of a 96-well, black, clear-bottom plate.[10] A stock solution of ThT is diluted into the buffer (final concentration typically 10-20 µM) and added to each well.[9][11]

-

Measurement: The plate is incubated at 37°C, often with intermittent shaking.[10] Fluorescence is measured at regular intervals (e.g., every 15 minutes) using a microplate reader with excitation and emission wavelengths set to approximately 440-450 nm and 480-490 nm, respectively.[6][7][10]

-

Data Analysis: The fluorescence intensity over time is plotted to generate aggregation curves. The inhibitory effect is quantified by comparing the lag time, slope, and final plateau fluorescence of Aβ incubated with inhibitors to Aβ incubated alone.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the Aβ peptide. The transition from a random coil conformation to a β-sheet structure during aggregation is a key indicator of fibrillogenesis.[12]

Protocol:

-

Sample Preparation: Aβ peptide (e.g., 20 µM) is prepared as described above and incubated at 37°C with or without a molar excess of the D- or L-Klvffa inhibitor.

-

Measurement: At various time points (e.g., 0, 24, 48 hours), aliquots of the incubation mixture are transferred to a quartz cuvette.

-

Data Acquisition: CD spectra are recorded over a wavelength range of approximately 190-250 nm. A characteristic minimum around 217 nm indicates the presence of β-sheet structures, while a minimum around 200 nm is indicative of a random coil.[12]

-

Analysis: The spectra of Aβ with this compound are compared to those with L-Klvffa and Aβ alone to determine the extent to which each inhibitor prevents the conformational transition to a β-sheet.[4]

Transmission Electron Microscopy (TEM)

TEM provides direct visual evidence of Aβ fibril formation and allows for the morphological assessment of aggregates formed in the presence of inhibitors.

Protocol:

-

Sample Incubation: Aβ is incubated with and without the D- and L-Klvffa peptides under conditions that promote fibrillization (e.g., 22-24 hours at 37°C).[4]

-

Grid Preparation: A small aliquot (e.g., 5-10 µL) of each sample is spotted onto a carbon-coated copper grid and allowed to adsorb for several minutes.

-

Staining: The grid is washed with distilled water and then negatively stained with a solution such as 2% uranyl acetate.

-

Imaging: The dried grids are examined using a transmission electron microscope. Images are captured to compare the presence, density, and morphology (e.g., long, straight fibrils vs. amorphous aggregates or sparse oligomers) of the structures formed under each condition.[9]

Cell Viability (MTT) Assay

This assay is used to quantify the neuroprotective effect of the inhibitors against Aβ-induced cytotoxicity.

Protocol:

-

Aβ Preparation: Aβ1-40 or Aβ1-42 is pre-incubated for 24 hours at 37°C to form toxic oligomeric/aggregated species, either alone or with a molar excess (e.g., 4-fold) of D- or L-Klvffa peptides.[4]

-

Cell Culture: A human neuroblastoma cell line, such as SH-SY5Y, is plated in 96-well plates and allowed to adhere.[4][8]

-

Treatment: The pre-incubated Aβ-peptide mixtures are added to the cell cultures and incubated for a further 24-48 hours.[4][9]

-

MTT Addition: MTT labeling reagent is added to each well and incubated for approximately 4 hours, allowing metabolically active cells to reduce the yellow MTT to a purple formazan product.[4][7]

-

Solubilization & Measurement: A solubilization solution is added to dissolve the formazan crystals. The absorbance is then read at approximately 560-570 nm using a microplate reader.[4][7]

-

Analysis: Cell viability is calculated as a percentage relative to control cells treated with buffer alone.[4]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental processes and the proposed mechanism of action.

Caption: Workflow for assessing the inhibitory potency of Klvffa enantiomers.

Caption: Proposed mechanism of stereoselective inhibition of Aβ fibrillogenesis.

Caption: Workflow for the cell-based MTT assay to assess neuroprotection.

Mechanism of Stereoselective Interaction

The enhanced inhibitory activity of this compound against L-Aβ is a case of heterochiral stereoselectivity.[1] The underlying mechanism is rooted in the structural interactions at the growing end of the Aβ fibril.

-

Inhibition of β-Sheet Formation: CD spectroscopy reveals that this compound is significantly more effective than L-Klvffa at preventing the Aβ peptide from adopting the β-sheet secondary structure that is required for fibrillogenesis.[1][4]

-

Disruption of Fibril Elongation: The KLVFF sequence is a self-recognition motif that Aβ monomers use to bind to and extend existing fibrils.[1] While the L-Klvffa peptide can also bind, the interaction is homochiral and may still permit some degree of ordered assembly. In contrast, the this compound peptide binds to the L-Aβ fibril end in a heterochiral fashion. This interaction is thought to act as a "cap," effectively blocking the addition of further L-Aβ monomers and halting fibril elongation.[9] TEM results support this, showing that in the presence of this compound, fibril formation is strongly inhibited, whereas L-Klvffa is less effective.[1][4]

-

Reciprocal Chirality: The principle of stereoselectivity was confirmed by experiments using synthetic D-Aβ peptide. In this mirror-image system, the L-Klvffa peptide was the more potent inhibitor of D-Aβ fibrillogenesis, while this compound had little effect.[1][4] This reciprocal chiral specificity strongly supports the hypothesis that the inhibitor's effectiveness is driven by a specific structural interaction between enantiomers.

Conclusion and Implications for Drug Development

The stereoselective interaction of this compound with Aβ fibrils presents a significant finding for the development of Alzheimer's disease therapeutics. The D-enantiomer of this KLVFF-based peptide is a markedly more potent inhibitor of L-Aβ aggregation and neurotoxicity than its natural L-counterpart.[1][4]

This unforeseen heterochiral selectivity offers several advantages for drug design:

-

Enhanced Potency: D-amino acid-based peptides can achieve greater inhibitory effects at lower concentrations.

-

Proteolytic Stability: Peptides composed of D-amino acids are resistant to degradation by natural proteases, which would increase their bioavailability and half-life in vivo.[9]

-

Reduced Immunogenicity: D-peptides are often less immunogenic than L-peptides.[9]

These findings underscore the importance of considering stereochemistry in the rational design of peptide-based inhibitors. The superior performance of this compound provides a strong foundation for developing more stable and effective therapeutic candidates aimed at preventing Aβ aggregation in Alzheimer's disease.[1][3]

References

- 1. Stereoselective interactions of peptide inhibitors with the beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational Differences between Two Amyloid β Oligomers of Similar Size and Dissimilar Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]

<_ content_type="text/html" title="D-KLVFFA Peptide Inhibitors: A Technical Review">

An in-depth guide for researchers, scientists, and drug development professionals on the mechanism, quantification, and experimental validation of this compound and related peptide inhibitors targeting Alzheimer's disease pathology.

Introduction

Alzheimer's disease (AD) is an irreversible neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques. The amyloid cascade hypothesis posits that the aggregation of Aβ, particularly the Aβ42 isoform, is a primary pathogenic event, initiating a cascade that includes neuroinflammation, tau hyperphosphorylation, and eventual neuronal death. This makes the inhibition of Aβ aggregation a principal therapeutic strategy.

The central hydrophobic core of Aβ, specifically the sequence 16 KLVFF 20 , has been identified as a critical recognition motif for the self-assembly of Aβ monomers into toxic oligomers and fibrils. Peptide inhibitors designed to mimic this region can act as competitive binders, disrupting the aggregation process. To enhance proteolytic stability and efficacy, researchers have focused on peptides incorporating D-enantiomeric amino acids. These "D-peptides," such as those based on the KLVFFA sequence, are resistant to natural proteases and have shown significant promise in preventing Aβ fibrillogenesis and reducing associated neurotoxicity. This review synthesizes primary literature on this compound and related peptide inhibitors, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for the research community.

Mechanism of Action

D-peptide inhibitors based on the KLVFFA sequence function as β-sheet breakers. They are designed to specifically interact with the homologous KLVFF region within full-length Aβ peptides. This binding event physically obstructs the monomer-monomer interactions required for nucleation and elongation of amyloid fibrils. The incorporation of D-amino acids creates a heterochiral interaction with the natural L-Aβ, which can be more effective at disrupting the highly stereospecific aggregation process than L-amino acid peptides. By preventing the formation of soluble, toxic Aβ oligomers and redirecting the aggregation pathway, these inhibitors mitigate downstream neurotoxic effects.

Signaling and Aggregation Pathway

The diagram below illustrates the amyloid-beta aggregation cascade and the key intervention point for this compound peptide inhibitors. Aβ monomers misfold and self-assemble into soluble oligomers, which are considered the primary neurotoxic species. These oligomers can further assemble into protofibrils and mature into insoluble amyloid fibrils that deposit as plaques. This compound peptides competitively bind to Aβ monomers, preventing their incorporation into oligomers and halting the cascade.

dot

graph "Amyloid_Beta_Aggregation_Pathway" {

graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100, bgcolor="#F1F3F4"];

node [style=filled, shape=box, fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes node_monomer [label="Aβ Monomers\n(Soluble)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_oligomer [label="Toxic Oligomers\n(Soluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_protofibril [label="Protofibrils", fillcolor="#FBBC05", fontcolor="#202124"]; node_fibril [label="Amyloid Fibrils\n(Insoluble Plaques)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_inhibitor [label="this compound Inhibitor", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; node_toxicity [label="Neurotoxicity &\nCell Death", shape=box, fillcolor="#202124", fontcolor="#FFFFFF", style=filled];

// Edges node_monomer -> node_oligomer [label="Aggregation\n(Primary Nucleation)"]; node_oligomer -> node_protofibril [label="Elongation"]; node_protofibril -> node_fibril; node_oligomer -> node_toxicity [color="#EA4335", style=dashed, arrowhead=normal];

// Inhibition Edge node_inhibitor -> node_oligomer [label="Inhibition", color="#EA4335", arrowhead=tee, style=bold]; }

Figure 1: Mechanism of Aβ Aggregation and Inhibition by this compound.

Quantitative Inhibitor Performance

The efficacy of various KLVFF-derived peptide inhibitors has been quantified across numerous studies. The following table summarizes key inhibitory data, primarily focusing on the reduction of Aβ aggregation as measured by Thioflavin T (ThT) fluorescence assays and cell viability assays.

| Peptide Inhibitor | Target Aβ Species | Assay | Key Finding | Molar Ratio (Aβ:Inhibitor) | Reference |

|---|---|---|---|---|---|

| d-klvff (all D-amino acids) | Aβ42 | ThT Fluorescence | Superior inhibition of fibril formation compared to L-enantiomer. | Not specified | |

| RGKLVFFGR-NH 2 (OR2) | Aβ40 & Aβ42 | ThT Fluorescence | Complete inhibition of Aβ40 and Aβ42 aggregation. | Not specified | |

| KKLV(N-Me-F)FA | Aβ42 | PC-12 Cell Viability | Effective inhibition of Aβ42-induced toxicity. | Not specified | |

| iAβ5 (LPFFD) | Pre-formed Aβ fibrils | TEM | Disaggregates pre-formed fibrils. | 1:3 | |

| YVRHLKYVRHLK (P21) | Aβ1-42 | ThT & CCK-8 | Significant inhibition of aggregation and reduction of cytotoxicity. | 1:1 | |

| mcK6A1 (macrocyclic) | Aβ42 | ThT & TEM | Significantly inhibits fibril formation; prevents oligomer formation. | 1:1 |

Experimental Protocols and Workflows

The validation of this compound peptide inhibitors relies on a standardized set of biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited in the primary literature.

dot

digraph "Experimental_Workflow" {

graph [rankdir="TB", splines=ortho, size="7.6,6", dpi=100, bgcolor="#F1F3F4"];

node [style=filled, shape=box, fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes node_synthesis [label="Peptide Synthesis\n(Inhibitor & Aβ)", fillcolor="#FFFFFF", fontcolor="#202124"]; node_prep [label="Aβ Monomer Preparation\n(e.g., HFIP Treatment)", fillcolor="#FFFFFF", fontcolor="#202124"]; node_tht [label="Thioflavin T (ThT) Assay\n(Aggregation Kinetics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_tem [label="Transmission Electron\nMicroscopy (TEM)\n(Fibril Morphology)", fillcolor="#FBBC05", fontcolor="#202124"]; node_cell [label="Cell Culture\n(e.g., SH-SY5Y, PC-12)", fillcolor="#FFFFFF", fontcolor="#202124"]; node_toxicity [label="Neurotoxicity Assay\n(e.g., MTT, LDH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_data [label="Data Analysis\n(IC50, Viability %)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges node_synthesis -> node_prep; node_prep -> node_tht [label="Co-incubation\nwith inhibitor"]; node_tht -> node_tem [label="Confirm morphology"]; node_prep -> node_cell [label="Prepare toxic\nAβ species"]; node_cell -> node_toxicity [label="Treat cells with\nAβ +/- inhibitor"]; node_tht -> node_data; node_toxicity -> node_data; }

Figure 2: General Experimental Workflow for D-Peptide Inhibitor Validation.

Preparation of Monomeric Amyloid-Beta Peptide

Achieving a pure, monomeric starting state for the Aβ peptide is critical for reproducible aggregation assays.

- Dissolution: Dissolve lyophilized Aβ42 powder in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM to break down pre-existing aggregates.

- Incubation & Aliquoting: Incubate the solution for 1-2 hours at room temperature. Aliquot the solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood, leaving a thin peptide film.

- Storage: Store the dried peptide films at -80°C until use.

- Reconstitution: Immediately before an experiment, reconstitute the Aβ film in a small volume of DMSO and then dilute to the final desired concentration in a suitable buffer (e.g., PBS, pH 7.4).

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for monitoring amyloid fibril formation in real-time. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

- Reagent Preparation: Prepare a ThT stock solution (e.g., 2.5 mM in water) and a working solution (e.g., 25 µM in PBS, pH 7.4). Prepare monomeric Aβ42 peptide at a final concentration of 10-25 µM in PBS.

- Assay Setup: In a 96-well black, clear-bottom plate, combine the Aβ42 solution, the peptide inhibitor at various concentrations (e.g., molar ratios of 1:1, 1:5, 1:10), and the ThT working solution. Include control wells with Aβ42 alone and buffer with ThT alone.

- Measurement: Place the plate in a microplate reader capable of fluorescence measurement. Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~482-490 nm.

- Incubation and Kinetics: Incubate the plate at 37°C, with intermittent shaking. Record fluorescence readings at regular intervals (e.g., every 2-5 minutes) for several hours to days to monitor the kinetics of fibril formation.

- Analysis: Plot fluorescence intensity versus time. The lag time, elongation rate, and final plateau fluorescence are used to quantify the inhibitory effect of the peptides.

Neurotoxicity (Cell Viability) Assay

These assays determine if the inhibitors can protect neuronal cells from Aβ-induced toxicity. The MTT assay is a common colorimetric method.

- Cell Culture: Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y or rat pheochromocytoma PC-12) in appropriate media until they reach ~80% confluency. Seed the cells into a 96-well plate and allow them to adhere overnight.

- Preparation of Aβ Aggregates: Prepare Aβ42 oligomers or fibrils by incubating the monomeric peptide solution at 37°C for a predetermined time (e.g., 24 hours for oligomers).

- Treatment: Pre-incubate the prepared Aβ aggregates with or without the D-peptide inhibitor for 1-2 hours. Then, add these mixtures to the cultured cells. Include controls for untreated cells and cells treated with the inhibitor alone.

- Incubation: Incubate the treated cells for 24-48 hours.

- MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The mitochondrial reductases of viable cells convert the yellow MTT to a purple formazan.

- Measurement: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS solution) and measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion and Future Outlook

D-peptides derived from the KLVFFA sequence represent a highly promising class of inhibitors for Aβ aggregation. Their inherent stability against proteolysis and their potent, specific mechanism of action make them attractive therapeutic candidates. The data and protocols summarized in this review provide a foundational resource for researchers aiming to build upon this work. Future efforts may focus on optimizing peptide delivery across the blood-brain barrier, a significant hurdle for many CNS drug candidates. Furthermore, combining these β-sheet breaking peptides with other therapeutic strategies, such as those targeting Aβ clearance or neuroinflammation, may offer a synergistic approach to treating Alzheimer's disease.

D-Klvffa binding sites on amyloid-beta monomers

An In-Depth Technical Guide on D-Klvffa Binding Sites on Amyloid-Beta Monomers

Executive Summary

Amyloid-beta (Aβ) peptide aggregation is a central event in the pathology of Alzheimer's disease. The hydrophobic core sequence KLVFFA (residues 16-21) within Aβ is a critical self-recognition site that mediates its assembly into toxic oligomers and insoluble fibrils. Consequently, this region represents a prime target for therapeutic intervention. This technical guide focuses on peptide-based inhibitors, specifically those utilizing D-amino acids such as this compound, which are designed to bind to the KLVFFA domain of Aβ. These D-peptides exhibit enhanced proteolytic stability and potent inhibitory effects on Aβ aggregation. This document provides a comprehensive overview of the binding mechanism, quantitative binding data, detailed experimental protocols used for characterization, and the downstream effects on cellular signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this therapeutic strategy.

The KLVFFA Domain: A Critical Target on Amyloid-Beta

The amyloid-beta peptide is intrinsically disordered under physiological conditions, but it possesses specific regions with a high propensity for aggregation[1][2]. The central hydrophobic core, encompassing residues 16-21 (KLVFFA), is widely recognized as one of the most critical elements for Aβ self-assembly[3]. This sequence is instrumental in the formation of β-sheets, which stack to form a "steric zipper" structure that constitutes the spine of mature amyloid fibrils[4].

Computational studies show that while the KLVFFA sequence may exist in an α-helical or coil-like state as a monomer, it preferentially adopts a more stable β-sheet conformation in the presence of other KLVFFA fragments, facilitating aggregation[5]. This self-recognition property makes the KLVFFA domain an ideal target for inhibitors designed to disrupt the aggregation cascade.

Peptide inhibitors based on the KLVFFA motif, particularly those synthesized with D-amino acids (e.g., this compound, often denoted as 'klvff'), have shown promise. D-amino acid peptides are more resistant to degradation by proteases and have demonstrated superior inhibitory activity compared to their L-amino acid counterparts[6]. The proposed mechanism involves the D-peptide binding to the homologous KLVFFA region on Aβ, thereby sterically hindering the recruitment of further Aβ monomers and disrupting the ordered assembly required for fibril elongation[6][7].

While the ultimate target is the KLVFFA sequence, evidence suggests that these inhibitors may not bind strongly to unstructured Aβ monomers. Instead, they appear to interact more effectively with early-stage, β-sheet-rich oligomers or intermediate aggregates, preventing their progression into more toxic species[3][6][7].

Quantitative Data on KLVFF-Based Peptide Binding

Quantifying the binding affinity of this compound to Aβ monomers is challenging due to the transient and heterogeneous nature of Aβ aggregation. Most available data pertains to the binding of KLVFF-based peptides to aggregated forms of Aβ or measures the overall kinetics of aggregation inhibition rather than a direct monomer-inhibitor binding constant.

| Peptide Ligand | Aβ Species | Method | Parameter | Value | Reference |

| KLVFF (L-amino acids) | Aβ Fibrils | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 1.4 mM | [3] |

| Fc-KLVFFK6 | Aβ(1-42) Aggregates | Electrochemistry | Pseudo-first-order rate constant (k) | 1.89 ± 0.05 × 10-4 s-1 | [7] |

Note: The low affinity (high Kd) of the L-amino acid KLVFF peptide for fibrils highlights its ineffectiveness as an inhibitor[3]. The kinetic data for Fc-KLVFFK6 reflects the overall rate of interaction with the aggregation process, not a specific binding affinity to monomers[7]. Data for this compound binding specifically to Aβ monomers is not prominently available, with studies suggesting preferential binding to oligomeric intermediates[3][6].

Experimental Protocols for Characterization

A multi-faceted approach is required to characterize the binding of this compound to Aβ and its inhibitory effects. Key experimental and computational methodologies are outlined below.

Thioflavin T (ThT) Fluorescence Assay

This is the standard method for monitoring the kinetics of amyloid fibril formation in real-time.

-

Preparation: Monomeric Aβ peptide is prepared, often by treatment with NaOH or HFIP to dissociate pre-existing aggregates[6][8]. The this compound inhibitor is dissolved in an appropriate buffer (e.g., PBS with 1% DMSO).

-

Reaction Setup: Aβ is incubated at a specific concentration (e.g., 10-100 µM) at 37°C in the presence of ThT dye (e.g., 20 µM)[6]. Parallel reactions are set up with varying molar ratios of the this compound inhibitor (e.g., 1:1, 1:10, 1:20 Aβ:inhibitor)[6].

-

Measurement: ThT fluorescence emission (typically around 482 nm) is measured over time with an excitation wavelength of ~450 nm[8].

-

Analysis: The resulting sigmoidal curves are analyzed to determine the lag time, elongation rate, and final fluorescence intensity, which are indicative of the extent and rate of fibril formation. A successful inhibitor will prolong the lag phase and reduce the elongation rate and final ThT signal.

Solid-State Nuclear Magnetic Resonance (ssNMR)

ssNMR provides atomic-resolution structural information on insoluble aggregates and can map the binding interface.

-

Sample Preparation: Isotopically labeled (13C, 15N) Aβ is aggregated in the presence and absence of the this compound inhibitor.

-

Data Acquisition: The fibrillar or oligomeric samples are analyzed using ssNMR techniques. 13C chemical shifts are particularly informative, as they are sensitive to the secondary structure; β-strands exhibit characteristic chemical shift patterns[9][10].

-

Analysis: By comparing the spectra of Aβ alone with the Aβ-inhibitor complex, residues at the binding interface can be identified by observing chemical shift perturbations or changes in signal intensity. This can confirm that the inhibitor interacts with the KLVFFA region[1].

X-ray Crystallography

While challenging for full-length Aβ, X-ray crystallography of the KLVFFA segment itself, co-crystallized with a ligand, can provide a high-resolution view of the binding pocket.

-

Co-crystallization: The KLVFFA peptide is crystallized in the presence of an amyloid-binding compound (e.g., the dye Orange G)[11][12].

-

Diffraction: The resulting micro-crystals are subjected to X-ray diffraction to determine the atomic coordinates of the complex[13][14].

-

Analysis: The crystal structure reveals the precise interactions (e.g., salt links, hydrophobic packing) between the ligand and the steric zipper formed by the KLVFFA sheets[11][12]. This structural information can be used to build a pharmacophore model for designing more potent inhibitors.

Computational Modeling

Molecular dynamics (MD) simulations and protein-protein docking are used to model the binding event at a molecular level.

-

System Setup: An initial structure of an Aβ monomer or oligomer is placed in a simulation box with one or more this compound molecules[15][16]. The system is solvated with an explicit water model.

-

Simulation: MD simulations are run for an extended period (microseconds) to observe the dynamic interaction between the peptide and the inhibitor[17]. The simulation tracks the conformational changes and binding events.

-

Analysis: The trajectories are analyzed to identify stable binding modes, key interacting residues (e.g., hydrogen bonds between the backbones of the inhibitor and Aβ's KLVFFA region), and the free energy of binding[6][18].

Impact on Cellular Signaling Pathways

The primary pathogenic species in Alzheimer's disease are believed to be soluble Aβ oligomers, not the mature fibrils[1]. These oligomers bind to receptors on the neuronal surface, triggering a cascade of events that leads to synaptic dysfunction and neurotoxicity[19].

Several studies have shown that aggregated Aβ can disrupt critical memory-related signaling pathways, including the Extracellular-Signal Regulated Kinase (ERK) and cAMP-response element-binding protein (CREB) pathways[20][21]. Aβ-induced disruption of these kinases is a key mechanism of its neurotoxicity[20].